molecular formula C19H20N4O2 B2902541 N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide CAS No. 2309308-85-6

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide

カタログ番号 B2902541
CAS番号: 2309308-85-6
分子量: 336.395
InChIキー: XMVVENRKBYPBBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide, also known as MPP, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of a protein called glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes. MPP has been extensively studied for its potential therapeutic applications in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.

作用機序

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide works by selectively inhibiting GSK-3β, which is a key regulator of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3β, this compound is thought to modulate these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of glycogen metabolism, gene expression, and cell cycle progression. It has also been shown to have mood-stabilizing effects in animal models of bipolar disorder and to inhibit the growth of cancer cells in vitro and in animal models.

実験室実験の利点と制限

One advantage of N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide is its high potency and selectivity for GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one limitation is that it may not accurately reflect the physiological effects of GSK-3β inhibition in vivo, as it is a synthetic compound that may have different pharmacokinetic properties compared to endogenous inhibitors of GSK-3β.

将来の方向性

There are several future directions for research on N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide. One area of interest is the development of more potent and selective inhibitors of GSK-3β, which may have greater therapeutic potential. Another area of interest is the investigation of the physiological effects of GSK-3β inhibition in vivo, using animal models and clinical studies. Finally, the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.

合成法

The synthesis of N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-methyl-5-pyridin-2-ylpyrazole, which is then reacted with 3-bromo-1-chloropropane to yield 2-(3-bromo-1-chloropropan-2-yl)-5-pyridin-2-ylpyrazole. This compound is then reacted with 2-phenoxypropanoic acid to yield this compound.

科学的研究の応用

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in a range of diseases. In Alzheimer's disease, GSK-3β is known to play a key role in the formation of β-amyloid plaques and neurofibrillary tangles, which are hallmarks of the disease. This compound has been shown to reduce the formation of these plaques and tangles in animal models of the disease, suggesting that it may have potential as a therapeutic agent.
In bipolar disorder, GSK-3β is also thought to play a role in the regulation of mood and behavior. This compound has been shown to have mood-stabilizing effects in animal models of the disorder, suggesting that it may have potential as a treatment option.
In cancer, GSK-3β is known to play a role in the regulation of cell proliferation and apoptosis. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as an anticancer agent.

特性

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(25-16-8-4-3-5-9-16)19(24)21-13-15-12-18(22-23(15)2)17-10-6-7-11-20-17/h3-12,14H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVVENRKBYPBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NN1C)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。